molecular formula C7H11BrNO3P B13634914 [4-(Aminomethyl)phenyl]phosphonicacidhydrobromide

[4-(Aminomethyl)phenyl]phosphonicacidhydrobromide

Cat. No.: B13634914
M. Wt: 268.04 g/mol
InChI Key: RJZYYRZJKVAZCG-UHFFFAOYSA-N
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Description

[4-(Aminomethyl)phenyl]phosphonic acid hydrobromide is an organophosphonic acid derivative featuring an aminomethyl-substituted phenyl group attached to a phosphonic acid moiety, stabilized as a hydrobromide salt. The hydrobromide counterion enhances its aqueous solubility, making it advantageous for synthetic applications in pharmaceuticals, agrochemicals, and materials science. The compound’s structure combines the chelating properties of phosphonic acids with the reactivity of the aminomethyl group, enabling diverse chemical transformations such as nucleophilic substitutions, coordination chemistry, and cross-coupling reactions .

Properties

Molecular Formula

C7H11BrNO3P

Molecular Weight

268.04 g/mol

IUPAC Name

[4-(aminomethyl)phenyl]phosphonic acid;hydrobromide

InChI

InChI=1S/C7H10NO3P.BrH/c8-5-6-1-3-7(4-2-6)12(9,10)11;/h1-4H,5,8H2,(H2,9,10,11);1H

InChI Key

RJZYYRZJKVAZCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)P(=O)(O)O.Br

Origin of Product

United States

Preparation Methods

The synthesis of [4-(Aminomethyl)phenyl]phosphonic acid hydrobromide involves the reaction between an amine group and a carboxylic acid. The compound can be synthesized through various synthetic routes, including the use of specific reagents and reaction conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

[4-(Aminomethyl)phenyl]phosphonic acid hydrobromide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[4-(Aminomethyl)phenyl]phosphonic acid hydrobromide has been used in a variety of scientific research applications, including:

    Organic Synthesis: It serves as a reagent in the synthesis of various compounds, such as 4-amino-2-methylbenzoic acid and 4-amino-3-methylbenzoic acid.

    Catalysis: The compound acts as a catalyst in biochemical reactions, facilitating the formation of covalent bonds between functional groups.

    Production of Compounds: It is used as a substrate for the production of various compounds, including 4-amino-3-chlorobenzoic acid and 4-amino-2-chlorobenzoic acid.

Mechanism of Action

The mechanism of action of [4-(Aminomethyl)phenyl]phosphonic acid hydrobromide involves catalyzing the reaction between an amine group and a carboxylic acid. It facilitates the formation of a covalent bond between these two functional groups by transferring a proton from the amine group to the carboxylic acid group. This mechanism is crucial for its role as a reagent and catalyst in various chemical reactions.

Comparison with Similar Compounds

4-[4-(Aminomethyl)phenyl]benzoic Acid Hydrochloride

  • Structural Differences : Replaces the phosphonic acid group (-PO(OH)₂) with a benzoic acid (-COOH) moiety and uses a hydrochloride salt instead of hydrobromide.
  • Solubility : The hydrochloride salt improves aqueous solubility, similar to hydrobromide salts, but the counterion affects crystallization and stability .
  • Applications: Widely used in synthetic organic chemistry for constructing drug intermediates, leveraging the aminomethyl group’s reactivity.

Aminomethyl Phosphonic Acid (AMPA)

  • Structural Differences: Lacks the aromatic phenyl ring, consisting of a simple aminomethyl-phosphonic acid structure (NH₂CH₂PO(OH)₂).
  • Properties : Smaller molecular size increases water solubility but reduces lipophilicity. Requires storage at 0–6°C for stability .
  • Applications : Primarily used as a metabolite of glyphosate and a standard in pesticide residue analysis .

4-(Bromomethyl)benzaldehyde

  • Structural Differences: Features a bromomethyl (-CH₂Br) and aldehyde (-CHO) group instead of aminomethyl and phosphonic acid.
  • Reactivity : The bromomethyl group serves as a leaving group in nucleophilic substitutions, while the aldehyde enables condensation reactions .
  • Hazards: Limited toxicological data; requires stringent safety protocols during handling .

Functional Group and Salt Comparisons

Phosphonic Acid vs. Boronic Acid Derivatives

Compounds like 4-(Hydroxymethyl)phenylboronic acid () are utilized in Suzuki-Miyaura couplings due to their boron-mediated reactivity. In contrast, phosphonic acids exhibit stronger metal-chelating properties, making them suitable for catalysis or material functionalization .

Hydrobromide vs. Hydrochloride Salts

  • Solubility : Hydrobromide salts often exhibit higher molecular weights and slightly lower solubility in water compared to hydrochlorides, influencing formulation choices.
  • Stability : Hydrochlorides are more common in pharmaceuticals, but hydrobromides may offer alternative crystallization pathways .

Data Table: Key Properties of Comparable Compounds

Compound Name CAS RN Molecular Formula Functional Groups Solubility Applications Reference
[4-(Aminomethyl)phenyl]phosphonic acid hydrobromide N/A C₇H₉BrNO₃P Phosphonic acid, aminomethyl Enhanced aqueous Drug synthesis, materials -
4-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride N/A C₁₄H₁₄ClNO₂ Benzoic acid, aminomethyl High aqueous Organic synthesis
Aminomethyl phosphonic acid 1066-51-9 CH₆NO₃P Phosphonic acid, aminomethyl 0–6°C storage Pesticide analysis
4-(Bromomethyl)benzaldehyde 51359-78-5 C₈H₇BrO Bromomethyl, aldehyde Not specified Synthetic intermediate

Biological Activity

[4-(Aminomethyl)phenyl]phosphonic acid hydrobromide is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its efficacy against various diseases, particularly viral infections and cancer.

  • Molecular Formula : C7H10BrN2O3P
  • Molecular Weight : 267.04 g/mol
  • CAS Number : 51239-46-4

Biological Activity Overview

The compound has been studied for its inhibitory effects on viral infections, particularly Ebola and Marburg viruses, as well as its antiproliferative properties against cancer cell lines.

Antiviral Activity

Recent studies have identified [4-(aminomethyl)phenyl] derivatives as potent inhibitors of Ebola virus entry. For instance, a series of 4-(aminomethyl)benzamide-based compounds have shown significant antiviral activity with effective concentration (EC50) values below 10 μM against both Ebola and Marburg viruses in Vero cells. Notably, compound CBS1118 demonstrated an EC50 of approximately 9.86 μM for Ebola virus, indicating its potential as a therapeutic agent for filovirus infections .

CompoundEC50 (μM)Virus Type
CBS11189.86Ebola
Compound 201.27Marburg

Anticancer Activity

In addition to its antiviral properties, [4-(aminomethyl)phenyl]phosphonic acid hydrobromide has shown promising results in cancer research. A study evaluated the antiproliferative effects of various substituted derivatives against a panel of cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A2780 (ovarian cancer). The derivatives exhibited IC50 values ranging from 0.33 to 7.10 μM, demonstrating significant potential for further development in oncology .

Cell LineIC50 (μM)
MCF-70.95
HeLa1.51
A27802.31

The mechanism by which [4-(aminomethyl)phenyl]phosphonic acid hydrobromide exerts its biological effects is still under investigation. However, it is hypothesized that the compound interferes with viral entry mechanisms and modulates cellular pathways involved in proliferation and apoptosis in cancer cells.

Case Studies

  • Ebola Virus Inhibition : In a study focusing on the structure-activity relationship (SAR) of various analogs, modifications to the amino group significantly enhanced antiviral potency against EBOV and MARV, suggesting that further optimization could lead to more effective therapeutics .
  • Anticancer Efficacy : Another study highlighted the selective cytotoxicity of certain derivatives against HepG2 liver cancer cells compared to their antiparasitic activity against Leishmania donovani, indicating a favorable selectivity index that supports their potential use in targeted cancer therapies .

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